molecular formula C12H12N2S B11055326 4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine

4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B11055326
M. Wt: 216.30 g/mol
InChI Key: BTDYAYQXWFRGAM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the Hantzsch and Weber synthesis, which typically includes the reaction of a thioamide with a haloketone under basic conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine stands out due to its unique cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N2S/c1-2-4-10(5-3-1)13-12-14-11(8-15-12)9-6-7-9/h1-5,8-9H,6-7H2,(H,13,14)

InChI Key

BTDYAYQXWFRGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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